(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate

Beschreibung

BenchChem offers high-quality (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-amino-3-cyclobutylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGZCPKZMJJHA-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1CCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

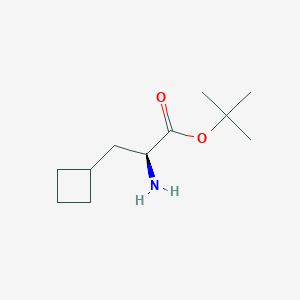

Chemical structure of 3-cyclobutyl-L-alanine tert-butyl ester

An In-depth Technical Guide to the Chemical Structure and Utility of 3-Cyclobutyl-L-alanine tert-Butyl Ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3-cyclobutyl-L-alanine tert-butyl ester, a non-canonical amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, explore the strategic role of the tert-butyl ester protecting group, and present detailed, field-proven protocols for its synthesis and analytical characterization. This document is structured to serve as a practical reference, blending foundational chemical principles with actionable methodologies. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide equips researchers with the necessary knowledge to effectively utilize this valuable building block in the synthesis of novel therapeutics and complex molecular probes.

Introduction: The Strategic Value of Non-Canonical Amino Acids in Modern Drug Discovery

The twenty canonical amino acids form the fundamental basis of protein biochemistry, yet the frontiers of medicinal chemistry are increasingly defined by what lies beyond this set. Unnatural amino acids (UAAs), also referred to as non-canonical amino acids, are crucial building blocks that allow chemists to design and construct molecules with precisely tailored properties.[1][2][] Their integration into peptides or small molecules can enhance metabolic stability, increase receptor affinity and selectivity, and introduce novel chemical functionality.[1][2]

Among UAAs, those featuring cyclic moieties are particularly powerful. The cyclobutyl group, as seen in 3-cyclobutyl-L-alanine, is a valuable structural motif used to impose conformational constraints on a molecule, which can lock it into a bioactive shape.[4][5] This rigidity can reduce the entropic penalty of binding to a biological target, thereby improving potency. Furthermore, the saturated, three-dimensional nature of the cyclobutyl ring is often employed to probe and fill hydrophobic pockets within enzyme active sites or to serve as a metabolically robust isostere for other groups.[4][6]

This guide focuses on 3-cyclobutyl-L-alanine tert-butyl ester, a derivative designed for seamless integration into complex synthetic pathways. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, an essential maneuver in multi-step syntheses like solid-phase peptide synthesis (SPPS), preventing unwanted side reactions while other molecular transformations are performed.[7][8]

Section 1: Molecular Architecture and Physicochemical Properties

Structural Elucidation

The structure of 3-cyclobutyl-L-alanine tert-butyl ester is a composite of three key functional components:

-

L-Alanine Backbone: The core of the molecule is derived from L-alanine, providing the essential alpha-amino and carboxyl groups with a specific (S)-stereochemistry at the alpha-carbon (Cα). This chirality is critical, as biological systems are exquisitely sensitive to stereoisomerism.

-

Cyclobutyl Side Chain: Replacing the methyl group of alanine is a cyclobutylmethyl side chain attached at the beta-carbon (Cβ). This non-polar, puckered ring system is the primary contributor to the molecule's unique steric profile.[4]

-

Tert-Butyl Ester: The carboxylic acid is protected as a tert-butyl ester. This bulky group sterically shields the carbonyl carbon from nucleophilic attack and is a cornerstone of orthogonal protection strategies in modern synthesis.[7][9]

Caption: .

Physicochemical Data Summary

The following table summarizes key computed and established properties for the parent amino acid and its tert-butyl ester derivative.

| Property | 3-Cyclobutyl-L-alanine | 3-Cyclobutyl-L-alanine tert-Butyl Ester | Data Source |

| IUPAC Name | (2S)-2-amino-3-cyclobutylpropanoic acid | tert-butyl (2S)-2-amino-3-cyclobutylpropanoate | PubChem / IUPAC |

| Molecular Formula | C₇H₁₃NO₂ | C₁₁H₂₁NO₂ | - |

| Molecular Weight | 143.18 g/mol | 199.29 g/mol | PubChem[10] |

| Canonical SMILES | C1CC(C1)CN | CC(C)(C)OC(=O)N | PubChem[10] |

Section 2: The Strategic Role of the Tert-Butyl Ester Protecting Group

Rationale for Protection

In organic synthesis, especially when constructing peptides or other complex molecules, it is essential to mask the reactivity of certain functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.[7] The carboxylic acid of an amino acid is both acidic and can be converted into a nucleophile (a carboxylate), making it incompatible with many standard reactions, such as peptide coupling, which requires a free amine to react with an activated carboxyl group. The tert-butyl ester is an ideal protecting group because it is exceptionally stable across a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection in SPPS.[8][9]

Mechanism of Acid-Catalyzed Deprotection

A key advantage of the tert-butyl ester is its facile and clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[8] This high selectivity allows for its removal without disturbing other, more robust protecting groups. The deprotection mechanism proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene gas and the formation of a stable tert-butyl carbocation. This process regenerates the free carboxylic acid.

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Section 3: Synthesis and Purification

Synthetic Strategy Overview

The synthesis of 3-cyclobutyl-L-alanine tert-butyl ester is most practically achieved by the direct esterification of the parent amino acid, 3-cyclobutyl-L-alanine. To prevent self-polymerization and other side reactions, the alpha-amino group should first be protected, typically with a tert-butoxycarbonyl (Boc) group. The subsequent esterification of the carboxylic acid can then be performed, followed by the selective removal of the N-Boc group if the free amine is desired for subsequent coupling reactions. A common and effective method for tert-butylation involves using tert-butyl acetate as both the reagent and solvent in the presence of a strong acid catalyst.[11][12]

Experimental Protocol: Synthesis of L-Alanine, 3-cyclobutyl-, 1,1-dimethylethyl ester, hydrochloride

This protocol outlines a representative synthesis starting from commercially available 3-cyclobutyl-L-alanine.

Materials:

-

3-Cyclobutyl-L-alanine

-

tert-Butyl acetate (reagent grade)

-

Perchloric acid (70%)

-

0.5 N Hydrochloric acid (HCl)

-

Potassium bicarbonate (KHCO₃)

-

4 N Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM)

Procedure:

-

Esterification: In a suitable reaction vessel, suspend 3-cyclobutyl-L-alanine (1.0 eq) in tert-butyl acetate.

-

Add perchloric acid (70%, ~1.1 eq) dropwise while stirring at room temperature.

-

Seal the vessel and stir the mixture vigorously at room temperature for 3-5 days. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-quarter of its original volume.

-

Cool the residue to 0-5 °C and extract with cold 0.5 N HCl (4 x volume).

-

Combine the aqueous layers and neutralize carefully with solid potassium bicarbonate until effervescence ceases.

-

Adjust the pH to ~13 with 4 N NaOH.

-

Extract the aqueous phase with diethyl ether (4 x volume).

-

Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x volume), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free-base product as an oil.

-

Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether or DCM and add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Purification and Quality Control

The primary method for assessing the purity of the final product is reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

| HPLC Parameter | Recommended Condition |

| Column | C18, 3-5 µm particle size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

Section 4: Analytical Characterization

Structural confirmation and purity assessment are critical. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted chemical shifts (in ppm) for the hydrochloride salt in a solvent like DMSO-d₆.

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations / Multiplicity |

| NH₃⁺ | ~8.5 (broad s) | - | Protons on nitrogen, broad due to exchange. |

| Cα-H | ~4.0 (t) | ~52 | Coupled to Cβ-H₂ protons. |

| Cβ-H₂ | ~1.8-2.0 (m) | ~35 | Methylene protons adjacent to the cyclobutyl ring. |

| Cyclobutyl-H | ~1.7-2.2 (m) | ~18, ~28, ~32 | Complex multiplet for the 7 cyclobutyl protons. |

| tert-Butyl -C(CH₃)₃ | ~1.45 (s) | ~28 | Singlet, integrating to 9 protons. |

| C=O (Ester) | - | ~170 | Carbonyl carbon of the ester. |

| -C(CH₃)₃ | - | ~82 | Quaternary carbon of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Characteristic Frequency (cm⁻¹) | Expected Appearance |

| N-H Stretch (Ammonium) | 3100-3300 | Strong, broad absorption. |

| C-H Stretch (Alkyl) | 2850-3000 | Strong, sharp peaks. |

| C=O Stretch (Ester) | ~1735-1750 | Very strong, sharp "sword-like" peak.[14] |

| N-H Bend (Ammonium) | ~1500-1600 | Medium to strong absorption. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected ion would be the protonated molecule.[][16]

-

Expected Ion (Positive Mode ESI): [M+H]⁺

-

Calculated m/z for C₁₁H₂₂NO₂⁺: 200.16

-

Common Fragment: A significant fragment corresponding to the loss of isobutylene ([M-56+H]⁺) at m/z 144.10 is often observed, which is characteristic of a tert-butyl ester.

Caption: A comprehensive workflow for the synthesis and analytical validation.

Section 5: Applications in Drug Discovery and Development

The primary utility of 3-cyclobutyl-L-alanine tert-butyl ester is as a specialized building block for the synthesis of peptidomimetics and other small molecule drug candidates.[17][18]

-

Conformational Constraint: When incorporated into a peptide sequence, the cyclobutyl group restricts the rotational freedom of the peptide backbone in its vicinity. This can pre-organize the peptide into a conformation that is optimal for binding to a specific biological target, a strategy frequently employed to enhance binding affinity.[4][5]

-

Improved Pharmacokinetics: The replacement of more common amino acid side chains (e.g., leucine or valine) with a cyclobutylalanine residue can block sites of metabolic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.[4]

-

Probing Hydrophobic Pockets: The defined size and shape of the cyclobutyl group make it an excellent tool for structure-activity relationship (SAR) studies. Scientists can use it to systematically map the steric and hydrophobic requirements of a target's binding site.[4][6]

Once incorporated into the desired molecule, the tert-butyl ester is typically removed during the final deprotection step to yield the free carboxylic acid, which is often a critical feature for biological activity (e.g., for forming salt bridges with positively charged residues in a protein).

Conclusion

3-Cyclobutyl-L-alanine tert-butyl ester is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its structure combines the chirality of a natural amino acid, the unique conformational properties of a cyclobutane ring, and the synthetic versatility afforded by the tert-butyl ester protecting group. Understanding its chemical properties, synthesis, and analytical characterization is essential for leveraging its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.

References

- An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals - Benchchem.

- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.

- Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling | Organic Letters - ACS Publications.

- Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services.

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development - ACS Publications.

- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide - Benchchem.

- Tert-butyl esters Definition - Organic Chemistry II Key... - Fiveable.

- Unnatural Amino Acids: Definition, Synthesis, and Applications - BOC Sciences.

- Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters.

- Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase | Journal of the American Chemical Society.

- 4 - The Royal Society of Chemistry.

- Protected Peptides: Essential Building Blocks for Research - BOC Sciences.

- tert-Butyl Esters - Organic Chemistry Portal.

- 1-(Z-amino)-cyclobutyl-1-carboxylic acid - Chem-Impex.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve.

- Temperature dependence of amino acid side chain IR absorptions in the amide I' region.

- 3-Cyclobutyl-L-alanine | C7H13NO2 | CID 50999324 - PubChem.

- INFRARED SPECTROSCOPY (IR).

- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods - Creative Proteomics.

- Cyclobutanes in Small‐Molecule Drug Candidates - PMC.

- Cyclobutane Derivatives in Drug Discovery - PharmaBlock.

- Aminoacids of the cyclobutane series - ResearchGate.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- What Are Cyclic Amino Acids and Their Applications? - MolecularCloud.

- Method for the Preparation of N‐protected β‐Cyano L‐alanine Tertiary Butyl Esters.

- Synthesis of L-alanine-t-butyl ester hydrochloride - PrepChem.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. 3-Cyclobutyl-L-alanine | C7H13NO2 | CID 50999324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. prepchem.com [prepchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 17. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 18. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate: A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate, a non-canonical amino acid of significant interest in medicinal chemistry. We will delve into its core molecular attributes, synthesis, and strategic applications in the design of next-generation therapeutics.

Core Molecular Identity and Physicochemical Properties

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative featuring a cyclobutane ring and a tert-butyl ester protecting group. These structural motifs impart unique conformational constraints and physicochemical properties that are highly desirable in drug design.

Molecular Formula and Weight

The chemical formula for (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is C₁₁H₂₁NO₂ . Its calculated molecular weight is 199.29 g/mol [1].

Structural Features and Their Significance

-

Cyclobutane Moiety : The rigid, puckered structure of the cyclobutane ring introduces conformational constraints into peptide backbones and small molecules. This can lead to improved binding affinity and selectivity for biological targets by locking the molecule into a bioactive conformation.[2][3] The cyclobutane scaffold is also recognized for its ability to enhance metabolic stability and serve as a versatile scaffold in drug design.[3][4]

-

tert-Butyl Ester : The tert-butyl group serves as a protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, a crucial feature in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[5][6][7] This protecting group also increases the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |

| Molecular Weight | 199.29 g/mol | [1] |

| Stereochemistry | (S)-enantiomer | - |

| Functional Groups | Primary amine, tert-butyl ester, cyclobutane | - |

Synthesis and Methodologies

The synthesis of non-canonical amino acids like (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate is a critical aspect of their application. While specific protocols for this exact molecule are proprietary or not widely published, a general and adaptable synthetic route can be outlined based on established organic chemistry principles.

General Synthetic Workflow

A common approach involves the alkylation of a glycine-derived Schiff base with a suitable cyclobutylmethyl halide, followed by esterification and deprotection.

Caption: General synthetic workflow for tert-butyl 2-amino-3-cyclobutylpropanoate.

Exemplary Experimental Protocol: Alkylation of a Glycine Enolate Equivalent

This protocol is a representative method and may require optimization for the specific target molecule.

-

Schiff Base Formation : To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add an equimolar amount of benzophenone imine and a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Deprotonation and Alkylation : Cool the reaction mixture to -78 °C and add a strong base (e.g., LDA) dropwise to form the enolate. After stirring for 30 minutes, add a solution of cyclobutylmethyl bromide in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Hydrolysis : Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then hydrolyzed with aqueous acid (e.g., 1M HCl) to remove the benzophenone protecting group.

-

Purification : The crude amino acid ester is purified by column chromatography on silica gel to yield the desired product. Chiral resolution may be necessary if a racemic starting material was used.

Applications in Drug Discovery and Development

The unique structural features of (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate make it a valuable building block for the synthesis of novel therapeutic agents.

Conformationally Constrained Peptidomimetics

The incorporation of cyclobutane-containing amino acids into peptides can induce specific secondary structures, such as turns and helices.[8] This conformational rigidity can enhance the peptide's binding affinity to its target receptor and improve its stability against enzymatic degradation.

Caption: Role of cyclobutane amino acids in stabilizing bioactive conformations.

Scaffold for Small Molecule Inhibitors

The cyclobutane ring can serve as a central scaffold for the development of small molecule drugs.[4] Its three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, leading to potent and selective inhibitors of enzymes and receptors. Several cyclobutane-containing drugs are currently on the market, highlighting the utility of this motif in medicinal chemistry.[2]

The Role of the tert-Butyl Protecting Group in Synthesis

The tert-butyl ester is a cornerstone of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[5][7] Its stability to the basic conditions used for Fmoc deprotection and its facile cleavage under acidic conditions allow for the efficient and controlled assembly of complex peptides incorporating (S)-tert-Butyl 2-amino-3-cyclobutylpropanoate.[6]

Conclusion

(S)-tert-Butyl 2-amino-3-cyclobutylpropanoate represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally rigid cyclobutane scaffold and a strategically important tert-butyl protecting group provides medicinal chemists with a powerful tool to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As the demand for more sophisticated and effective drugs continues to grow, the application of such non-canonical amino acids is poised to play an increasingly critical role in the future of pharmaceutical development.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

Fields, G. B. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, Chapter 18, Unit 18.3. Retrieved from [Link]

-

Kim, K., & Lee, Y. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed, 23(6), 947-50. Retrieved from [Link]

-

ResearchGate. (2025). Aminoacids of the cyclobutane series. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (S)-tert-Butyl 2-amino-3-tert-butoxypropanoate. PubChem. Retrieved from [Link]

-

RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Retrieved from [Link]

-

Arts, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. Retrieved from [Link]

Sources

- 1. tert-butyl 3-amino-2-cyclobutylpropanoate | 2031268-91-2 [sigmaaldrich.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

Conformational Rigidity of Cyclobutyl Amino Acids in Peptidomimetics: A Technical Guide for Drug Development

Abstract

The rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. A critical strategy in this endeavor is the introduction of conformational constraints to lock the peptide into its bioactive conformation, thereby reducing the entropic penalty of receptor binding. Cyclobutyl amino acids (CBAAs) have emerged as uniquely powerful building blocks for this purpose. Their inherent three-dimensional structure, characterized by a puckered four-membered ring, imparts predictable and severe restrictions on the peptide backbone. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical methodologies for utilizing CBAAs. We will delve into the stereoselective synthesis of key CBAA isomers, their incorporation into peptide scaffolds via solid-phase peptide synthesis, and the rigorous conformational analysis required to validate their structural impact, culminating in a case study that illustrates the profound effect of conformational rigidity on biological activity.

The Imperative for Rigidity: Overcoming the Flexibility of Natural Peptides

Natural peptides are often plagued by two significant liabilities in a therapeutic context: conformational flexibility and susceptibility to proteolysis. A linear peptide in solution exists as a dynamic ensemble of countless conformations. Only a fraction of these conformers may be biologically active, meaning a significant portion of the peptide population is non-productive. This inherent flexibility leads to a high entropic cost upon binding to a receptor, as the peptide must "freeze" into a single bioactive shape, which can result in lower binding affinity.

The introduction of conformationally rigid amino acids, such as CBAAs, addresses this challenge directly. By pre-organizing the peptide backbone into a shape that closely mimics the bound conformation, we can significantly enhance binding affinity and, consequently, biological potency. Furthermore, the unnatural structure of CBAAs often confers resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the resulting peptidomimetic.

The cyclobutane ring is particularly advantageous. Its unique puckered geometry, unlike the planar cyclopropane or more flexible cyclopentane rings, provides a rigid scaffold that can direct the orientation of peptide side chains and backbone functional groups with high precision. The stereochemistry of the substituents on the cyclobutane ring—specifically the cis versus trans relationship between the amino and carboxyl groups—is a critical determinant of the resulting backbone geometry.

Synthesis of Cyclobutyl Amino Acid Building Blocks

The successful application of CBAAs begins with their efficient and stereocontrolled synthesis. The two most commonly employed isomers are the α-amino acid, 1-aminocyclobutane-1-carboxylic acid (Ac4c), and the β-amino acid, 2-aminocyclobutane-1-carboxylic acid (ACBC). The relative stereochemistry of the latter is crucial, with the trans-isomer generally inducing more folded, turn-like structures and the cis-isomer promoting extended, strand-like conformations.[1][2]

Protocol 2.1: Synthesis of Fmoc-Protected cis- and trans-ACBC

This protocol provides a generalized approach for obtaining all four stereoisomers of Fmoc-protected 2-aminocyclobutane-1-carboxylic acid, a critical building block for solid-phase synthesis. The methodology leverages a combination of resolution and controlled epimerization.

Starting Material: Racemic cis-2-aminocyclobutanecarboxylic acid.

Step-by-Step Methodology:

-

Resolution of the cis-Racemate:

-

Dissolve the racemic cis-ACBC in an appropriate solvent (e.g., aqueous ethanol).

-

Add a chiral resolving agent, such as (R)-α-phenylethylamine, to form diastereomeric salts.

-

Allow the solution to cool slowly to facilitate the selective crystallization of one diastereomer.

-

Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Acidify the isolated salt (e.g., with HCl) to recover the enantiomerically pure cis-ACBC. Repeat the process with the mother liquor, potentially using the (S)-resolving agent, to obtain the other cis-enantiomer.

-

-

Controlled Epimerization to the trans-Isomer:

-

Causality: This step leverages the thermodynamic stability of the trans isomer over the cis isomer. Treatment with a strong base will deprotonate the α-carbon, allowing for inversion of stereochemistry.

-

Protect the amino group of the enantiopure cis-ACBC (e.g., as a Boc derivative).

-

Esterify the carboxylic acid (e.g., to a methyl or ethyl ester).

-

Treat the protected cis-ACBC ester with a strong base, such as sodium ethoxide in ethanol, and heat to reflux.

-

Monitor the reaction by NMR or chromatography until equilibrium is reached, favoring the trans product.

-

Hydrolyze the ester and remove the protecting group to yield the enantiopure trans-ACBC.

-

-

Fmoc Protection for SPPS:

-

Self-Validation: The success of this step is critical for subsequent peptide synthesis. The final product should be a pure, white solid, and its identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Dissolve the desired ACBC isomer in an aqueous basic solution (e.g., aqueous sodium carbonate or triethylamine in acetonitrile/water).

-

Add Fmoc-succinimide (Fmoc-OSu) portion-wise while stirring vigorously.

-

Maintain the pH of the solution between 8.5 and 9.0.

-

Once the reaction is complete (monitored by TLC or LC-MS), acidify the mixture with dilute HCl.

-

Extract the Fmoc-protected amino acid with an organic solvent like ethyl acetate.

-

Dry the organic layer, evaporate the solvent, and purify the product by crystallization or chromatography to yield the final Fmoc-CBAA building block.

-

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common and robust method for incorporating CBAAs into a growing peptide chain on a solid support.[3] The general cycle of deprotection, coupling, and washing is maintained, with special consideration for the coupling efficiency of these sterically hindered amino acids.

Protocol 3.1: Standard Fmoc/tBu SPPS Cycle for CBAA Incorporation

Resin: Rink Amide resin is a common choice for producing C-terminally amidated peptides.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in an appropriate solvent (e.g., N,N-dimethylformamide, DMF) for 30-60 minutes in the reaction vessel.

-

Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. This exposes the free amine for the first coupling.

-

Washing: Thoroughly wash the resin to remove piperidine and byproducts. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).

-

Amino Acid Coupling:

-

Causality: The carboxyl group of the incoming Fmoc-amino acid must be activated to react with the free amine on the resin. HBTU/HATU in the presence of a non-nucleophilic base like DIPEA are highly effective activators, especially for hindered amino acids like CBAAs.

-

In a separate vial, pre-activate the Fmoc-CBAA (3-5 equivalents relative to resin loading) with a coupling agent like HBTU (0.95 eq. to the amino acid) and a base like DIPEA (2 eq. to the amino acid) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours. For hindered CBAAs, a longer coupling time or a double coupling (repeating the step) may be necessary.

-

-

Coupling Completion Monitoring (Self-Validation):

-

Perform a qualitative Kaiser test or a Chloranil test on a small sample of beads. A negative result (beads remain colorless or yellow for Kaiser) indicates the absence of free primary amines and a successful coupling. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin as described in Step 3 to remove excess reagents and byproducts.

-

Repeat Cycle: Return to Step 2 for the deprotection of the newly added amino acid and proceed through the cycle for each subsequent residue in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin extensively with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

Conformational Analysis: Unveiling the Structural Impact

The primary motivation for using CBAAs is to enforce a specific conformation. Therefore, rigorous structural analysis is not merely a characterization step but a validation of the entire design strategy. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state conformation of these peptidomimetics.[4]

The Power of the Puckered Ring

The cyclobutane ring is not planar but exists in a puckered conformation. This puckering, combined with the stereochemistry of the α- and β-substituents, creates a rigid scaffold that severely restricts the allowable values for the backbone dihedral angles, phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N).[5][6] As demonstrated by X-ray crystallography, even a simple α-substituted CBAA like Ac4c acts as a potent helix and β-turn former, forcing the peptide backbone into well-defined secondary structures.[4]

| Residue Type | Peptide Sequence | Residue Position | φ Angle (°) | ψ Angle (°) | Conformation |

| Ac4c | Z-(Ac4c)₃-OtBu | Ac4c(1) | -59.5 | -33.0 | Helical |

| Ac4c | Z-(Ac4c)₃-OtBu | Ac4c(2) | -56.8 | -34.8 | Helical |

| Ac4c | Z-L-Ala-Ac4c-L-Ala-OMe | Ac4c(2) | -62.7 | -29.6 | Helical |

| Ac4c | Z-(Ac4c)₄-OtBu | Ac4c(1) | 54.3 | 39.5 | Helical |

| Ac4c | Z-(Ac4c)₄-OtBu | Ac4c(2) | -55.8 | -37.2 | Helical |

| Ac4c | Z-(Ac4c)₄-OtBu | Ac4c(3) | -57.7 | -30.9 | Helical |

| Table 1: Experimentally determined backbone dihedral angles (φ/ψ) for the 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue in various peptides, as determined by X-ray crystallography. The data consistently show that Ac4c strongly promotes helical conformations, restricting φ/ψ angles to narrow regions of the Ramachandran plot. Data sourced from Toniolo et al.[4] |

Protocol 4.1: NMR-Based Conformational Analysis

This protocol outlines a comprehensive workflow for determining the three-dimensional structure of a CBAA-containing peptide in solution.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.

-

Choose a solvent that solubilizes the peptide well and is appropriate for the desired biological context. For peptides with exchangeable amide protons, a 90% H₂O/10% D₂O mixture is often used.

-

Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-5).

-

-

NMR Data Acquisition:

-

Causality: Each experiment provides a unique piece of the structural puzzle. COSY and TOCSY identify through-bond correlations to assign protons within each amino acid residue. NOESY/ROESY identify through-space correlations, which are the primary source of distance restraints for structure calculation.

-

1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, solubility, and signal dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a spin system (i.e., within a single amino acid residue). Use a mixing time of ~80 ms.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is crucial for determining the peptide's fold.

-

Use NOESY for small (<1 kDa) or large (>2 kDa) molecules.

-

Use ROESY for intermediate-sized molecules where the NOE effect may be close to zero.

-

Acquire spectra with several mixing times (e.g., 100, 200, 400 ms) to build up NOE intensity curves.

-

-

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the spin systems of each amino acid residue.

-

Use the NOESY/ROESY spectrum to "walk" along the peptide backbone by identifying sequential NOEs between the amide proton (NH) of one residue and the alpha proton (Hα) of the preceding residue (dαN(i, i+1)).

-

-

Structural Restraint Generation:

-

Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra (at a short mixing time to avoid spin diffusion). Calibrate these volumes against a known distance (e.g., the geminal Hβ protons of a Pro residue) to convert them into upper distance bounds (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

-

Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate these coupling constants to the phi (φ) dihedral angle. For example, a large ³J(HNHα) value (>8 Hz) typically corresponds to a trans conformation (φ ≈ -120°), while a small value (<5 Hz) suggests a cis or helical conformation (φ ≈ -60°).

-

-

Structure Calculation and Validation:

-

Use a molecular dynamics software package (e.g., AMBER, CHARMM, XPLOR-NIH) to generate a family of structures.

-

Input the experimental distance and dihedral angle restraints.

-

Run a simulated annealing protocol, where the system is heated to a high temperature in silico to overcome local energy minima and then slowly cooled. The program attempts to find structures that satisfy the experimental restraints while maintaining correct bond lengths and angles.

-

The result is an ensemble of low-energy structures. The precision of the structure is indicated by the root-mean-square deviation (RMSD) among the ensemble members.

-

Self-Validation: The final ensemble of structures must be validated. Check for violations of the experimental restraints. Generate a Ramachandran plot to ensure that the φ/ψ angles fall within energetically favorable regions.[2][7]

-

Visualizing the Workflow

The entire process, from synthesis to structural elucidation, can be visualized as a self-validating workflow.

Caption: Integrated workflow for the development of conformationally rigid peptidomimetics.

Case Study: Enhancing Biological Activity Through Conformational Constraint

The ultimate goal of inducing conformational rigidity is to enhance biological function. The immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) provides an excellent model system. Tuftsin stimulates phagocytosis by polymorphonuclear leukocytes, but its activity is transient due to its flexibility and susceptibility to degradation.[8] While this example uses cyclization rather than a CBAA, the principle of enhanced potency through rigidification is identical. Analogs that are conformationally constrained often exhibit dramatically increased potency.

| Compound | Optimal Concentration (μg/mL) | Maximum Phagocytic Index (%) | Relative Potency vs. Tuftsin |

| Tuftsin (Linear) | 10.0 | 100 ± 8 | 1x |

| cyclo(TKPR-Gly) | 0.2 | 95 ± 7 | 50x |

| cyclo(TKPR-Asp) Isomer 1 | 2.0 | 105 ± 10 | 5x |

| cyclo(TKPR-Asp) Isomer 2 | > 20.0 | < 20 | Inactive |

| Table 2: Comparison of phagocytosis-stimulating activity between linear tuftsin and its conformationally constrained cyclic analogs. The rigid cyclic analog cyclo(TKPR-Gly) is 50-fold more potent than the flexible parent peptide, highlighting the therapeutic benefit of conformational restriction. Data sourced from Dagan et al.[9] |

This case study demonstrates that by locking the peptide into its bioactive conformation, a dramatic increase in potency can be achieved. The 50-fold enhancement in activity for the cyclic analog underscores the power of conformational constraint, a principle that is expertly realized through the strategic incorporation of cyclobutyl amino acids.

Conclusion and Future Outlook

Cyclobutyl amino acids are invaluable tools for transforming flexible, transiently active peptides into potent, stable peptidomimetics. Their unique, puckered structure provides a robust method for controlling backbone conformation with stereochemical precision. By mastering the synthesis of these building blocks and applying rigorous analytical techniques like NMR spectroscopy, drug development professionals can rationally design next-generation therapeutics with superior pharmacological properties. The continued exploration of novel CBAA derivatives and their integration with computational modeling will further refine our ability to predict and engineer specific peptide geometries, paving the way for innovative treatments for a wide range of diseases.

References

-

Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the Chemical Society, Perkin Transactions 2, (4), 525-533. [Link]

-

Illa, O., Olivares, J.A., Nolis, P., & Ortuño, R.M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(41), 5965-5974. [Link]

-

Ramachandran, G.N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7, 95-99. [Link]

-

Dagan, S., Gottlieb, P., Tzehoval, E., Feldman, M., Fridkin, M., Segal, S., & Sela, M. (1986). Enhanced phagocytosis activity of cyclic analogs of tuftsin. Journal of Medicinal Chemistry, 29(10), 1961-1965. [Link]

-

SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN-UAB. [Link]

-

Balaji, V.N., Ramnarayan, K., Chan, M.F., & Rao, S.N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

-

Hassoun, A., Grison, C.M., Guillot, R., Boddaert, T., & Aitken, D.J. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. New Journal of Chemistry, 39(11), 8343-8346. [Link]

-

Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. International Journal of Molecular Sciences, 22(11), 6032. [Link]

-

Fridkin, M., & Gottlieb, P. (1981). Tuftsin, Thr-Lys-Pro-Arg. A natural immunomodulator. Molecular and Cellular Biochemistry, 41(2), 73-97. [Link]

-

Siemion, I.Z., & Kluczyk, A. (1999). Tuftsin: on the 30-year anniversary of Victor Najjar's discovery. Peptides, 20(5), 645-674. [Link]

-

Appella, D.H., Christianson, L.A., Karle, I.L., Powell, D.R., & Gellman, S.H. (1996). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072. [Link]

-

Stabinsky, Y., Fridkin, M., Zakuth, V., & Spirer, Z. (1978). Synthesis and biological activity of tuftsin and of [O=CThr]-tuftsin. International Journal of Peptide and Protein Research, 12(3), 130-138. [Link]

-

Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin - Properties and Analogs. Current Medicinal Chemistry, 24(34), 3738-3759. [Link]

-

Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin-Properties and Analogs. MOST Wiedzy. [Link]

-

Fridkin, M., Stabinsky, Y., Zakuth, V., & Spirer, Z. (1977). The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships. Biochimica et Biophysica Acta (BBA) - General Subjects, 496(1), 203-211. [Link]

-

IUPAC-IUB Commission on Biochemical Nomenclature. (1970). Abbreviations and Symbols for the Description of the Conformation of Polypeptide Chains. Journal of Molecular Biology, 52(1), 1-17. [Link]

-

Ortuño, R.M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(21), 8347-8356. [Link]

-

Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]

-

Gessner, V.H., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(10), 1514-1521. [Link]

-

Dzierzbicka, K., & Kołodziejczyk, A.M. (2017). Tuftsin - Properties and Analogs. MOST Wiedzy. [Link]

-

D'Andrea, L.D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11039. [Link]

-

Swiss-Model. Secondary structure and backbone conformation. SWISS-MODEL. [Link]

-

Di Blasio, B., et al. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032-1037. [Link]

Sources

- 1. Conformational preferences of modified nucleoside N(4)-acetylcytidine, ac4C occur at "wobble" 34th position in the anticodon loop of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 3. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 5. researchgate.net [researchgate.net]

- 6. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 7. The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

A Technical Guide to Assessing the Metabolic Stability of Peptides Containing Cyclobutylalanine

Abstract

Peptide therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, limiting their clinical utility.[1][2] A primary failure mode is proteolytic degradation by enzymes found in plasma and tissues.[2][3] The incorporation of unnatural amino acids (UAAs) is a key strategy to overcome this limitation by introducing structural modifications that impede enzymatic recognition and cleavage.[][5][6][7] This guide focuses on the use of cyclobutylalanine (Cba), a conformationally constrained UAA, to enhance peptide stability. We provide an in-depth examination of the core experimental workflows required to rigorously assess the metabolic stability of Cba-containing peptides. This includes detailed, field-proven protocols for plasma stability, liver microsomal clearance, and specific proteolytic challenge assays. Furthermore, we detail the analytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and offer insights into data interpretation, empowering researchers and drug developers to make informed decisions in their peptide optimization campaigns.

The Challenge: Overcoming the Instability of Peptide Therapeutics

The therapeutic promise of peptides is often compromised by their inherent susceptibility to degradation in the body.[2][8] Unlike small molecules, peptides are rapidly cleared through two primary mechanisms: enzymatic degradation by proteases and peptidases, and renal clearance.[1][3] This results in short plasma half-lives, which necessitates frequent administration and can limit therapeutic efficacy.[1][9]

Major pathways of in vivo degradation include:

-

Proteolysis: The enzymatic hydrolysis of peptide bonds, which is the most significant barrier to peptide stability.[2][10] Exopeptidases cleave terminal amino acids, while endopeptidases cleave internal bonds.[11]

-

Chemical Degradation: Non-enzymatic pathways such as deamidation, oxidation, and hydrolysis can also compromise peptide integrity.[8][12]

To counteract these challenges, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and, most relevant to this guide, the incorporation of unnatural amino acids (UAAs).[7][9][13][14] UAAs can enhance stability by introducing non-natural side chains or backbone conformations that are not recognized by degradative enzymes.[][11][15]

Cyclobutylalanine (Cba): A Building Block for Enhanced Stability

Cyclobutylalanine is a non-proteinogenic amino acid featuring a cyclobutyl group attached to the alpha-carbon. This unique structure imparts several advantageous properties when incorporated into a peptide sequence.

2.1 Mechanism of Stability Enhancement

The primary benefit of incorporating Cba lies in its ability to confer conformational rigidity and steric hindrance .

-

Conformational Rigidity: The cyclic nature of the side chain restricts the rotational freedom of the peptide backbone in the vicinity of the Cba residue.[16][17][18] Proteases often require substrates to adopt a specific, extended conformation to fit into their active site.[10][16] By pre-organizing the peptide into a conformation that is incompatible with the protease's binding requirements, Cba reduces the likelihood of enzymatic cleavage.[16]

-

Steric Hindrance: The bulky cyclobutyl group can physically block the approach of a protease to the adjacent peptide bonds, effectively shielding these susceptible sites from hydrolysis.

These properties make Cba an attractive building block for designing peptides with significantly improved resistance to proteolytic degradation.[19]

2.2 Synthesis and Incorporation

Fmoc-protected L-cyclobutylalanine is commercially available and can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[19][20] The coupling of this building block is generally efficient, allowing for its placement at various positions within a peptide sequence to strategically block known cleavage sites.

Core Experimental Workflows for Stability Assessment

A multi-faceted approach is essential to comprehensively evaluate the metabolic stability of a novel Cba-containing peptide. The core workflow involves a series of in vitro assays designed to simulate different physiological environments.

Caption: High-level workflow for assessing peptide metabolic stability.

3.1 In Vitro Plasma Stability Assay

-

Causality & Rationale: This is the first and most critical assay, as it simulates the initial environment a peptide therapeutic encounters upon systemic administration.[21] Blood plasma contains a variety of proteases and esterases that can rapidly degrade peptides.[3][21] This assay provides a direct measure of a peptide's stability in circulation. A compound that is unstable in plasma is unlikely to achieve the necessary exposure to be effective, regardless of its stability in other tissues.[21]

-

Detailed Protocol:

-

Preparation: Thaw frozen plasma (human, rat, mouse, etc.) from a reputable supplier at 37°C. Centrifuge at ~4000 x g for 10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay.

-

Compound Spiking: Prepare a 1 mg/mL stock solution of the test peptide (and a native peptide control) in a suitable solvent (e.g., DMSO). Dilute this stock into the pre-warmed plasma to a final concentration of ~5 µM. The final DMSO concentration should be <1% to avoid impacting enzyme activity.

-

Incubation: Incubate the plasma-peptide mixture in a shaking water bath at 37°C.

-

Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar peptide or small molecule). This step precipitates plasma proteins and stops degradation.

-

Sample Processing: Vortex the quenched samples vigorously. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[22]

-

Self-Validation Control: As a negative control, run a parallel incubation with heat-inactivated plasma (heated at 56-60°C for 30 minutes) to ensure that observed degradation is enzymatic and not due to chemical instability.

-

3.2 Liver Microsomal Stability Assay

-

Causality & Rationale: The liver is the primary site of metabolism for many drugs.[2] While peptides are mainly degraded by proteases, they can also be substrates for cytochrome P450 (CYP) enzymes, particularly if they contain lipophilic or unnatural residues.[2][8] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes.[23] This assay assesses a peptide's susceptibility to Phase I oxidative metabolism.[21][24]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test peptide (~1 µM), and liver microsomes (human, rat, etc.) at a final protein concentration of 0.5-1.0 mg/mL.

-

Pre-incubation: Pre-incubate this mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiating the Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase). NADPH is a required cofactor for CYP450 enzyme activity.

-

Incubation & Time Points: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Quenching & Processing: Quench and process samples as described in the plasma stability protocol (Section 3.1, steps 5-7).

-

Self-Validation Control: Run a parallel incubation without the NADPH-regenerating system.[25] Significant degradation in the absence of NADPH suggests metabolism by non-CYP enzymes (like esterases present in microsomes) or chemical instability.[24]

-

3.3 Specific Proteolytic Challenge Assays

-

Causality & Rationale: While plasma and microsome assays provide a general view of stability, it is often crucial to understand a peptide's resistance to specific, highly abundant proteases like trypsin or chymotrypsin, which are key enzymes in the gastrointestinal tract and are often used as models for proteolytic degradation.[2] This assay helps pinpoint specific cleavage sites and directly quantifies the improvement conferred by Cba incorporation against a known enzymatic threat.

-

Detailed Protocol:

-

Solution Preparation: Prepare a solution of the test peptide (~10-50 µM) in a suitable buffer (e.g., ammonium bicarbonate, pH ~8.0 for trypsin).

-

Enzyme Addition: Initiate the reaction by adding a stock solution of the protease (e.g., trypsin) to achieve a specific enzyme:substrate ratio (e.g., 1:20 or 1:100 w/w).

-

Incubation & Time Points: Incubate at 37°C and collect aliquots at various time points (e.g., 0, 10, 30, 60, 180 minutes).

-

Reaction Quenching: Quench the reaction by adding an acid (e.g., 10% formic acid or trifluoroacetic acid) to denature the protease.

-

Analysis: Analyze the samples directly by LC-MS/MS.

-

Analytical Quantification and Data Interpretation

4.1 The Central Role of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices like plasma or microsomal incubates.[22][26][27][28] Its high sensitivity allows for the detection of low peptide concentrations, and its specificity enables the differentiation of the parent peptide from metabolites and endogenous matrix components.[29]

Caption: Detailed workflow for LC-MS/MS quantification of peptides.

The typical workflow involves Ultra-High Performance Liquid Chromatography (UPLC) for rapid separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[22] MRM provides superior selectivity by monitoring a specific precursor-to-product ion transition unique to the target peptide.[22]

4.2 Data Analysis and Interpretation

For each assay, the peak area of the target peptide is normalized to the peak area of the internal standard at each time point. The percentage of the peptide remaining is calculated relative to the T=0 time point.

-

Plotting the Data: Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determining the Slope: The slope of the linear regression of this plot is equal to the negative of the degradation rate constant (-k).

-

Calculating Half-Life (t½): The in vitro half-life is calculated using the formula: t½ = 0.693 / k

-

Calculating Intrinsic Clearance (CLint): For the microsomal assay, intrinsic clearance (in µL/min/mg protein) is calculated as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

4.3 Data Presentation: A Comparative Analysis

Summarizing the data in a table allows for a clear, direct comparison of the stabilizing effect of Cba incorporation.

| Peptide | Plasma Stability (t½, min) | Liver Microsome Stability (t½, min) | Trypsin Stability (t½, min) |

| Native Peptide (Ac-Arg-Gly -Asp-Ser-NH₂) | 45 | 110 | 15 |

| Cba-Peptide (Ac-Arg-Cba -Asp-Ser-NH₂) | > 240 | > 240 | 215 |

This is example data and will vary based on the peptide sequence and Cba position.

Interpreting the Results: In this example, the replacement of a glycine residue with cyclobutylalanine resulted in a dramatic increase in stability across all tested conditions. The half-life in plasma and liver microsomes increased more than 5-fold, and the resistance to trypsin, a specific endopeptidase, increased over 14-fold. This provides strong evidence that the conformational constraints and/or steric bulk introduced by Cba effectively protect the peptide from enzymatic degradation.

Conclusion and Forward Look

The strategic incorporation of cyclobutylalanine represents a powerful and accessible method for enhancing the metabolic stability of therapeutic peptides. The robust, multi-assay workflow detailed in this guide provides the necessary framework for drug development professionals to rigorously validate the efficacy of this approach. By combining systematic in vitro testing with high-precision LC-MS/MS analysis, researchers can confidently identify peptide candidates with improved pharmacokinetic profiles. The data generated from these core assays are critical for establishing structure-stability relationships and guiding the rational design of next-generation peptide therapeutics with the potential for improved clinical success.

References

-

Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

-

Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides?. [Link]

-

Muttenthaler, M., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]

-

Muttenthaler, M., et al. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

-

Wang, L., et al. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy. [Link]

-

MDPI. Special Issue : Non-Natural Amino Acids in Drug Design. [Link]

-

Lee, A. C.-L., et al. Strategies to improve the physicochemical properties of peptide-based drugs. ResearchGate. [Link]

-

Chase, T. E., et al. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

-

AMSbiopharma. UPLC-MS/MS method development for peptide analysis. [Link]

-

Doneanu, A., et al. A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Waters. [Link]

-

Lau, Y. H., et al. Recent Structural Advances in Constrained Helical Peptides. Chemical Biology & Drug Design. [Link]

-

Alturas Analytics. Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]

-

Zhang, Y., et al. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Biomedicine & Pharmacotherapy. [Link]

-

Biondi, L., et al. Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation. Molecules. [Link]

-

Van den Broek, I., et al. LC-MS/MS for protein and peptide quantification in clinical chemistry. Journal of Chromatography B. [Link]

-

Arora, P. S. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Protein and Peptide Letters. [Link]

-

Badescu, G., et al. Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Delivery. [Link]

-

Liu, R., et al. Extraordinary metabolic stability of peptides containing α-aminoxy acids. Organic & Biomolecular Chemistry. [Link]

-

Bruno, S., et al. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules. [Link]

-

Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences. [Link]

-

Sia, S. The effect of conformation on the stability of RGD peptides. ProQuest. [Link]

-

Zhang, Z., et al. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

-

Shai, Y., et al. Role of the conformational rigidity in de novo design of biomimetic antimicrobial compounds. Faraday Discussions. [Link]

-

Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Creative Bioarray. Plasma Stability Assay. [Link]

-

Mensink, M. A., et al. Factors affecting the physical stability (aggregation) of peptide therapeutics. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

-

Dong, N., et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]

-

Patel, K., et al. Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]

-

Berenguer, M., et al. in vitro liver microsomes stability assay, plasma stability assay, and plasma protein binding assay of IP2. ResearchGate. [Link]

-

Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. ResearchGate. [Link]

-

Wang, Z., et al. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies... DARU Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. tandfonline.com [tandfonline.com]

- 5. Unnatural Amino Acids - Enamine [enamine.net]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]

- 10. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Non-Natural Amino Acids in Drug Design | Pharmaceuticals | MDPI [mdpi.com]

- 16. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of conformation on the stability of RGD peptides - ProQuest [proquest.com]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

- 20. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]

- 23. nuvisan.com [nuvisan.com]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. selectscience.net [selectscience.net]

Engineering Peptide and Protein Function: A Technical Guide to Cycloalkyl Non-Canonical Amino Acids

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Chemical Biology, Peptide Chemistry, and Protein Engineering

Executive Summary

The expansion of chemical space in drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs). Among these, ncAAs bearing cycloalkyl side chains—ranging from cyclopropyl to cycloheptyl groups—occupy a privileged region of physicochemical space. They offer the dense hydrophobicity and lipophilicity typically associated with aromatic residues (e.g., phenylalanine) but maintain the aliphatic nature and unique steric bulk of saturated hydrocarbons[1].

This technical whitepaper provides an in-depth analysis of the synthesis, structural incorporation, and therapeutic applications of cycloalkyl ncAAs. By bridging biocatalytic synthesis, solid-phase peptide synthesis (SPPS), and genetic code expansion (GCE), this guide serves as a comprehensive resource for scientists engineering next-generation peptidomimetics and metalloenzymes.

Mechanistic Rationale: The Biophysics of Cycloalkyl Side Chains

The decision to incorporate a cycloalkyl ncAA into a peptide or protein is driven by three biophysical imperatives:

-

Conformational Restriction: Cycloalkyl rings restrict the

and -

Proteolytic Shielding: The steric bulk of rings like cyclopentyl and cyclohexyl physically blocks the active sites of endogenous proteases. Peptides containing these bulky cycloalkyl residues exhibit near-total resistance to conjugate addition by biological nucleophiles (e.g., thiols) and enzymatic degradation[2].

-

Hydrophobic Tuning: Cyclohexylalanine (Cha) significantly enhances lipophilicity without introducing the

stacking liabilities of aromatic rings. This allows for precise "hydrophobic tuning" to optimize membrane permeability and target binding[1][3].

Synthetic Modalities for Cycloalkyl ncAAs

Accessing enantiopure cycloalkyl ncAAs requires overcoming the steric hindrance inherent to bulky aliphatic rings. Modern synthesis relies on two primary paradigms:

Biocatalytic Asymmetric Synthesis

Traditional heavy-metal catalysis often struggles with the stereoselective synthesis of bulky ncAAs. Biocatalysis provides an elegant alternative. The C-N lyase EDDS lyase exhibits broad substrate promiscuity, enabling the asymmetric hydroamination of fumarate with various cycloalkyl amines. This enzymatic approach yields N-cycloalkyl-substituted L-aspartic acids with >99% enantiomeric excess (ee) under mild, aqueous conditions[4].

Organocatalytic Enantioselective Synthesis

For

Incorporation Strategies

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of bulky residues like cyclohexylalanine (Cha) via Fmoc-SPPS presents kinetic challenges. The steric bulk of the cyclohexyl ring significantly hinders the nucleophilic attack of the incoming amino acid's amine onto the activated carboxyl group[6].

Causality in Protocol Design: Standard carbodiimide coupling (DIC/HOBt) often results in incomplete reactions or

Genetic Code Expansion (GCE)

For the site-specific incorporation of cycloalkyl ncAAs into full-length proteins in vivo, GCE utilizes orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. The wild-type pyrrolysyl-tRNA synthetase (PylRS) is engineered to expand its binding pocket, creating a polyspecific enzyme capable of accommodating 3-cyclopentylalanine (C5a), 3-cyclohexylalanine (C6a), and 3-cycloheptylalanine (C7a)[3][8].

Workflow of Genetic Code Expansion for site-specific incorporation of cycloalkyl ncAAs.

Therapeutic and Industrial Applications

Mitochondrial Targeting in Acute Kidney Injury

Cardiolipin (CL) is a unique phospholipid localized in the inner mitochondrial membrane (IMM). During ischemic acute kidney injury, CL depletion leads to mitochondrial dysfunction. The synthetic peptide CMP3013 leverages cyclohexylalanine (Cha) to target CL. While basic residues provide initial electrostatic attraction to CL's phosphate groups, the highly hydrophobic Cha residue physically inserts into the fatty acid acyl chains of CL. This dual-action binding anchors the peptide, rescuing mitochondrial cristae and reducing reactive oxygen species (ROS)[6].

Mechanism of cyclohexylalanine-containing peptides targeting mitochondrial cardiolipin.

Metalloenzyme Engineering via Hydrophobic Tuning

In industrial biocatalysis, bacterial laccases (copper metalloenzymes) are used for biomass valorization. By genetically encoding C5a, C6a, or C7a into the active site of the enzyme, researchers achieved precise "hydrophobic tuning." The bulky cycloalkyl rings optimized the substrate binding pocket for para-alkylated phenols, significantly increasing the catalytic rate constant (

Quantitative Data Summary

The following table summarizes the physicochemical profiles and optimal synthetic routes for key cycloalkyl ncAAs.

| Non-Canonical Amino Acid | Ring Size | Primary Synthetic Route | Key Biophysical Contribution | Primary Application |

| Cyclopropylalanine | 3 | Organocatalytic Epoxidation | Minimal steric bulk, rigidified | Peptidomimetic libraries |

| Cyclopentylalanine (C5a) | 5 | Biocatalytic (EDDS Lyase) | Moderate hydrophobic tuning | Metalloenzyme active sites |

| Cyclohexylalanine (Cha) | 6 | Fmoc-SPPS / GCE | High lipophilicity, membrane insertion | Cardiolipin targeting (CMP3013) |

| Cycloheptylalanine (C7a) | 7 | GCE (Engineered PylRS) | Extreme steric shielding, | Protease-resistant therapeutics |

Experimental Protocols

Protocol A: Biocatalytic Synthesis of N-Cycloalkyl-L-Aspartic Acids

This protocol utilizes EDDS lyase to achieve >99% ee. The causality of the buffer and substrate ratios is critical for driving the thermodynamic equilibrium toward the product.

-

Buffer Preparation: Prepare a 20 mM

-NaOH buffer and adjust to pH 8.5. Rationale: EDDS lyase requires a slightly alkaline environment to maintain the ionization state of its catalytic residues. -

Substrate Loading: Add 10 mM fumarate and 100 mM of the target cycloalkyl amine to the buffer. Rationale: A 10-fold molar excess of the amine is required to drive the reversible hydroamination reaction forward via Le Chatelier's principle.

-

Enzyme Addition: Introduce 0.15 mol% of purified EDDS lyase to the reaction mixture[4].

-

Incubation: Incubate the mixture at room temperature (

) under gentle agitation for 24 hours. -

Purification: Terminate the reaction by acidifying to pH 3.0, precipitate the unreacted proteins, and isolate the N-cycloalkyl-L-aspartic acid via preparative HPLC.

Protocol B: Fmoc-SPPS of Cyclohexylalanine (Cha)-Containing Peptides

Due to the steric bulk of the cyclohexyl ring, standard coupling protocols will fail. This self-validating system ensures complete amide bond formation.

-

Resin Swelling: Swell Rink amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes. Rationale: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF and dichloromethane (DCM)[6].

-